molecular formula C₁₁H₁₉N₅O₂S₂ B137771 N-2-Mdmn CAS No. 82586-78-5

N-2-Mdmn

Cat. No. B137771
CAS RN: 82586-78-5
M. Wt: 317.4 g/mol
InChI Key: QDLSRAPBCBFIQC-UHFFFAOYSA-N
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Description

N-2-Mdmn, also known as methyl[(4-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulfanyl]methyl}-1,3-thiazol-2-yl)methyl]amine, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . N-2-Mdmn is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Chemical Reactions Analysis

The chemical reactions involving N-2-Mdmn could not be found in the available literature .

Scientific Research Applications

Peptic Ulcer Treatment

Desmethyl Nizatidine has been used in the formulation of mucoadhesive microballoons for the treatment of peptic ulcers . The mucoadhesive microballoons ensure the availability of the drug content at the absorption site for the desired period of time, enhancing the bioavailability and controlling the release of Desmethyl Nizatidine .

H2-Blocking Activity

Desmethyl Nizatidine is a metabolite that exhibits H2-blocking activity . This activity is beneficial in blocking the production of gastric acid, which can be useful in treating conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Facilitating Gastric Emptying

This compound also facilitates gastric emptying, possibly through a direct or indirect (acetylcholinesterase inhibition) cholinergic mechanism . This can be beneficial in managing conditions where delayed gastric emptying is a problem, such as gastroparesis .

Synthesis from Glycine

Desmethyl Nizatidine can be synthesized in eight steps, starting from commercially available Glycine . This synthesis is simple and involves non-hazardous chemicals .

Gastroretentive Tablets

Desmethyl Nizatidine has been used in the development of gastroretentive tablets . These tablets help to increase the bioavailability of the drug, leading to a better therapeutic effect .

BCS Class 3 Drug Formulation

As a BCS Class 3 drug, formulating Desmethyl Nizatidine into gastroretentive tablets helps to achieve a better therapeutic effect . This is because BCS Class 3 drugs are high solubility, low permeability drugs, and formulating them into gastroretentive tablets can help to overcome the challenges associated with their absorption .

Mechanism of Action

Target of Action

N-2-Mdmn, also known as Desmethyl Nizatidine, is a specific and potent H2-receptor antagonist . The primary targets of this compound are the histamine H2-receptors , particularly those located in the gastric parietal cells .

Mode of Action

N-2-Mdmn competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal, nocturnal, food-stimulated, and chemically stimulated gastric acid secretions .

Biochemical Pathways

It is known that the compound’s action on h2-receptors leads to a decrease in gastric acid production . This can have downstream effects on various digestive processes and the overall homeostasis of the gastrointestinal system.

Pharmacokinetics

The absolute oral bioavailability of N-2-Mdmn exceeds 70% . Peak plasma concentrations occur from 0.5 to 3 hours following the dose . The elimination half-life is 1 to 2 hours, and the volume of distribution is 0.8 to 1.5 L/kg . More than 90% of an orally administered dose of N-2-Mdmn is excreted in the urine within 12 hours, with about 60% of an oral dose excreted as unchanged drug . Renal clearance is about 500 mL/min .

Result of Action

The molecular and cellular effects of N-2-Mdmn’s action primarily involve the reduction of gastric acid secretion. By inhibiting the action of histamine on stomach cells, N-2-Mdmn reduces stomach acid production . This can help in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-2-Mdmn. For instance, the compound’s pKa can affect its reactivity with nitrosating agents . Additionally, the compound’s action may be influenced by the individual’s renal function, as renal impairment can significantly prolong the half-life and decrease the clearance of N-2-Mdmn .

Safety and Hazards

The safety and hazards associated with N-2-Mdmn are not clearly defined in the available literature .

properties

IUPAC Name

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLSRAPBCBFIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Mdmn

CAS RN

82586-78-5
Record name N-Desmethylnizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-MONODESMETHYLNIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the above procedure, 2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine and N-methyl-1-methylthio-2-nitroethyleneamine were reacted in water solution. The reaction was worked up and the product isolated by the above procedure to yield N-methyl-N'-2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine melting at 105°-107° C. after recrystallization from acetonitrile followed by recrystallization from ethanol.
Name
2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-1-methylthio-2-nitroethyleneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Desmethyl Nizatidine exhibit pharmacological activity comparable to Nizatidine?

A2: While the provided research focuses primarily on the pharmacokinetic profile of Desmethyl Nizatidine, one study observes a correlation between Desmethyl Nizatidine plasma concentrations and the administered dose of Nizatidine in dogs. [] This suggests potential pharmacological activity. Further research is necessary to determine if Desmethyl Nizatidine possesses comparable or distinct pharmacological effects compared to Nizatidine, specifically its interaction with histamine H2-receptors.

  1. Takase, H., et al. “Pharmacokinetics of Nizatidine in Dogs and Rats.” Biopharmaceutics & Drug Disposition, vol. 11, no. 6, 1990, pp. 555–68. []
  2. Terada, Y., et al. “Hemofiltrability of Histamine H2-Receptor Antagonist, Nizatidine, and Its Metabolites in Patients with Renal Failure.” Therapeutic Drug Monitoring, vol. 18, no. 5, 1996, pp. 514–18. []

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